2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
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Overview
Description
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride typically involves the chlorination of 1-(indolin-5-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted indolin-5-yl ethanones.
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2-Hydroxy-1-(indolin-5-yl)ethanone.
Scientific Research Applications
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is primarily based on its ability to interact with biological targets through its indole moiety. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Comparison: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is unique due to its indole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the chlorine atom further enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in medicinal chemistry .
Biological Activity
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10ClN\O
- CAS Number : 1353501-02-6
- SMILES : O=C(CCl)C1=CC=C2NCCC2=C1.Cl
This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may inhibit Src family kinases (SFKs), which are often deregulated in cancers such as colorectal and breast cancer .
- Cellular Uptake Modulation : Research indicates that this compound can affect lipid uptake in cells via scavenger receptor BI (SR-BI), influencing cellular lipid metabolism .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma). The compound's IC50 values suggest significant potency, with some derivatives showing values below 10 µM .
Cytotoxicity Evaluation
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
These results indicate a promising profile for the compound as a potential anticancer agent.
Case Studies
- Indole Derivatives : A study synthesized various indole derivatives, including those related to this compound, and assessed their cytotoxicity against cancer cell lines. The findings highlighted that modifications to the indole structure could enhance anticancer activity .
- Kinase Inhibition : Another investigation focused on the inhibition of specific kinases by compounds related to indoline structures. The study found that certain derivatives effectively inhibited kinase activity, suggesting a mechanism for their anticancer effects .
Potential Therapeutic Applications
The biological activities exhibited by this compound suggest several therapeutic applications:
- Anticancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound may serve as a lead structure for developing new anticancer drugs targeting specific kinases.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in neurodegenerative disease models .
- Metabolic Disorders : By modulating lipid uptake mechanisms, this compound may also have implications in treating metabolic disorders related to lipid metabolism .
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKKAOLHRKXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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